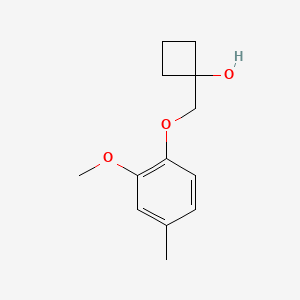
1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a methoxy-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 2-methoxy-4-methylphenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutane derivative with a different substitution pattern.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields cyclobutanone derivatives, while reduction can produce cyclobutane alcohols with different substituents .
科学的研究の応用
1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-((2-Methoxyphenoxy)methyl)cyclobutan-1-ol
- 1-((4-Methylphenoxy)methyl)cyclobutan-1-ol
- 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol
Uniqueness
1-((2-Methoxy-4-methylphenoxy)methyl)cyclobutan-1-ol is unique due to the presence of both a methoxy group and a methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The cyclobutane ring also imparts distinct structural properties compared to similar compounds with different ring sizes .
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
1-[(2-methoxy-4-methylphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-10-4-5-11(12(8-10)15-2)16-9-13(14)6-3-7-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChIキー |
KMKHVBYADJSONE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC2(CCC2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


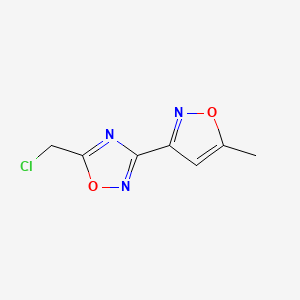
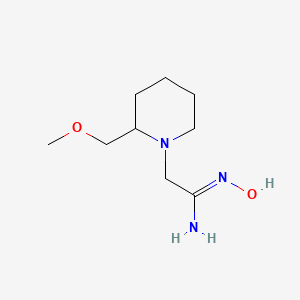
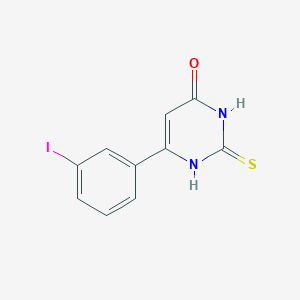
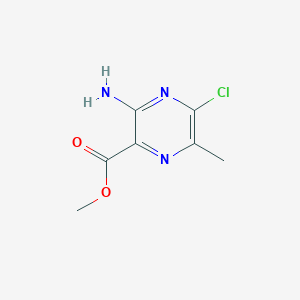
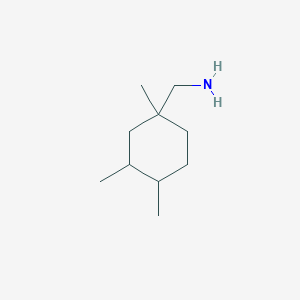


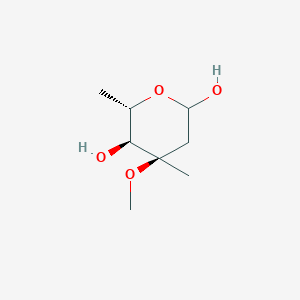
![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
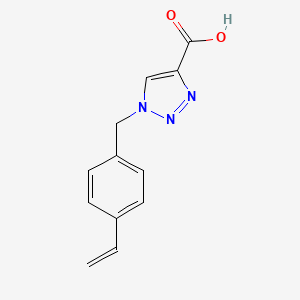
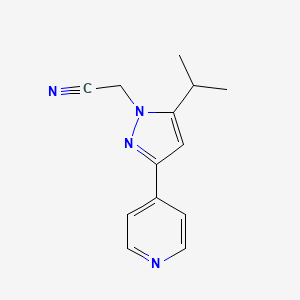
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
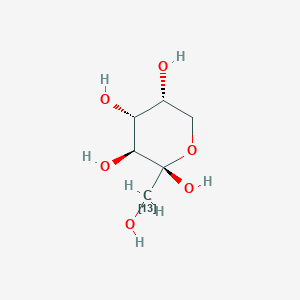
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
